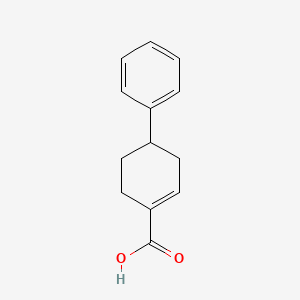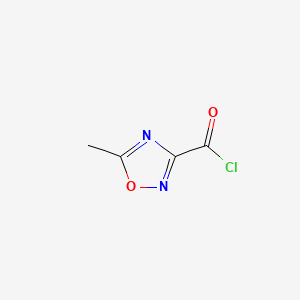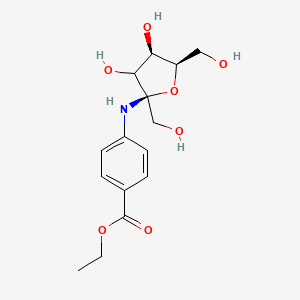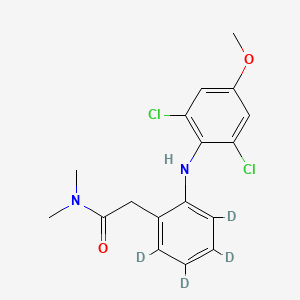
Furofenac-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furofenac-d3 is a deuterium-labeled analogue of Furofenac, a novel anti-inflammatory drug. The compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and environmental analysis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Furofenac-d3 involves the incorporation of deuterium atoms into the Furofenac molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of a deuterium source, such as deuterium gas (D2) or deuterated solvents, in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is essential for verifying the incorporation of deuterium atoms and the overall quality of the compound.
化学反应分析
Types of Reactions: Furofenac-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Furofenac-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Furofenac and its metabolites.
Biology: Employed in metabolic studies to trace the pathways and fate of Furofenac in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying drug metabolism and pharmacokinetics.
Industry: Utilized in environmental analysis to detect and quantify pollutants and contaminants.
作用机制
The mechanism of action of Furofenac-d3 involves the modulation of the cyclooxygenase pathway, similar to its non-deuterated analogue, Furofenac. The compound inhibits the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins. This inhibition leads to reduced inflammation and pain. The presence of deuterium atoms may influence the metabolic stability and pharmacokinetics of the compound, potentially enhancing its therapeutic effects .
相似化合物的比较
Furofenac: The non-deuterated analogue of Furofenac-d3, with similar anti-inflammatory properties.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with a similar mechanism of action.
Naproxen: Another NSAID with comparable anti-inflammatory and analgesic effects.
Uniqueness of this compound: this compound is unique due to its isotopic labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms allows for more precise tracing of metabolic pathways and improved analytical accuracy. Additionally, the deuterium labeling may enhance the metabolic stability and pharmacokinetics of the compound, potentially leading to better therapeutic outcomes.
属性
CAS 编号 |
1794754-03-2 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
209.259 |
IUPAC 名称 |
2-[2-(2,2,2-trideuterioethyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid |
InChI |
InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14)/i1D3 |
InChI 键 |
MYQXHLQMZLTSDB-FIBGUPNXSA-N |
SMILES |
CCC1CC2=C(O1)C=CC(=C2)CC(=O)O |
同义词 |
2-(Ethyl-d3)-2,3-dihydro-5-benzofuranacetic Acid; 2-(Ethyl-d3)-2,3-dihydro-5-benzofuranylacetic Acid; SAS 650-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide](/img/structure/B586071.png)


![5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole](/img/structure/B586078.png)


![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole](/img/structure/B586089.png)


